Bienvenue dans la boutique en ligne BenchChem!

Domitroban

TP Receptor Binding Affinity Radioligand Binding Platelet Pharmacology

Domitroban (also designated S-145 as the free acid and S-1452 as the calcium salt dihydrate; trade name Anboxan) is a synthetic, orally active, small-molecule thromboxane A₂ (TXA₂)/prostaglandin H₂ (TP) receptor antagonist belonging to the bicyclo[2.2.1]heptane sulfonamide structural class. It was developed by Shionogi & Co.

Molecular Formula C20H27NO4S
Molecular Weight 377.5 g/mol
CAS No. 115266-92-7
Cat. No. B054910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomitroban
CAS115266-92-7
Synonyms5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452
Molecular FormulaC20H27NO4S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O
InChIInChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1
InChIKeyPWTCIBWRMQFJBC-ZEMKZVSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domitroban (S-145/S-1452, CAS 115266-92-7) Compound Identity & Therapeutic Class Overview for Scientific Procurement


Domitroban (also designated S-145 as the free acid and S-1452 as the calcium salt dihydrate; trade name Anboxan) is a synthetic, orally active, small-molecule thromboxane A₂ (TXA₂)/prostaglandin H₂ (TP) receptor antagonist belonging to the bicyclo[2.2.1]heptane sulfonamide structural class [1]. It was developed by Shionogi & Co. and advanced to late-stage clinical evaluation in Japan for asthma (pre-registration), allergic rhinitis (Phase II), and thrombotic indications (Phase III) [2]. Domitroban is characterized by high-affinity competitive antagonism at the human TBXA2R (TP receptor), a property that underlies its antiplatelet, bronchoprotective, cerebroprotective, and renoprotective activities demonstrated across preclinical and clinical investigations [1].

Why TP Receptor Antagonists Are Not Interchangeable: A Scientific Justification for Domitroban-Specific Selection


Thromboxane A₂ (TP) receptor antagonists share a common molecular target but diverge profoundly in their quantitative binding kinetics, tissue-level pharmacological profiles, and clinical evidence bases. Within this class, compounds exhibit up to >10-fold differences in equilibrium binding affinity (Kd or Ki), span the spectrum from silent antagonists to partial agonists (e.g., Daltroban), display distinct dissociation rate constants that govern duration of pharmacodynamic action independently of plasma half-life, and activate different secondary receptor activities (e.g., Ramatroban's dual TP/CRTH2 antagonism). These molecular-level differences propagate into meaningfully divergent in vivo efficacy profiles and clinical development outcomes [1]. Domitroban's quantitatively characterized high-affinity binding, unusually slow receptor dissociation kinetics, and multi-indication clinical dataset — spanning asthma, cerebral ischemia, thrombosis, and renal proteinuria — make it a uniquely well-annotated tool compound and reference standard, but simultaneously mean that simply substituting a different in-class TP antagonist will not replicate its pharmacological signature or experimental outcomes [2].

Domitroban Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparative Evidence Against Closest TP Antagonist Analogs


Domitroban (S-145) Exhibits ~11.6-Fold Higher Binding Affinity for the Human Platelet TP Receptor Than SQ29,548 and ~4.9-Fold Higher Than ONO3708

Domitroban (S-145) was directly compared with two well-characterized TP receptor antagonists, SQ29,548 and ONO3708, in a radioligand binding assay using [³H]S-145 on human platelet membranes. In parallel experiments, the binding affinity (Kd) of S-145 was 0.75 nM in the presence of 20 mM MgCl₂, markedly lower (i.e., higher affinity) than the Kd values for SQ29,548 (8.7 nM) and ONO3708 (3.7 nM) measured in the same membrane preparation [1]. This represents an ~11.6-fold affinity advantage over SQ29,548 and ~4.9-fold over ONO3708.

TP Receptor Binding Affinity Radioligand Binding Platelet Pharmacology

Domitroban (S-145) Demonstrates a 52.5-Fold Greater Functional Potency Than SQ29,548 in Vascular Smooth Muscle but Is Equipotent in Platelet Aggregation — a Pharmacodynamic Dissociation Not Reported for Other TP Antagonists

In a direct head-to-head functional comparison using pig isolated tissues, S-145 inhibited U46619-induced contractions of pig coronary arteries with an IC₅₀ value that was 52.5 times lower than that of SQ29,548, yet the two compounds were approximately equipotent in inhibiting U46619-induced secondary aggregation of pig platelets [1]. Kinetic analysis established that this apparent tissue-dependent potency gap was not due to differential receptor selectivity but rather to the characteristically small association rate constant of S-145 for both receptor populations [1].

Vascular Pharmacology Functional Antagonism Tissue-Selective Pharmacodynamics

In Clinical Asthma, S-1452 (Domitroban Calcium) Produces a 1.75-Fold Improvement in Bronchial Hyperresponsiveness vs. Placebo, Compared With 1.23-Fold for BAY u 3405 (Ramatroban)

In two consecutive double-blind, randomized, placebo-controlled, two-phase crossover clinical studies conducted by the Kanazawa Asthma Research Group, the effects of 1-week oral treatment with two TXA₂ antagonists — BAY u 3405 (ramatroban) and S-1452 (domitroban calcium) — on bronchial hyperresponsiveness (BHR) were evaluated in 10 and 13 patients with stable asthma, respectively [1]. The provocative concentration of methacholine causing a 20% fall in FEV₁ (PC₂₀-FEV₁) increased significantly in both treatment arms. However, the magnitude of improvement differed: S-1452 produced a 1.75-fold increase in PC₂₀-FEV₁ over placebo (P = 0.0189), whereas BAY u 3405 produced a 1.23-fold increase (P = 0.0401) [1].

Asthma Bronchial Hyperresponsiveness Clinical Trial Head-to-Head Comparison

Domitroban's Antiplatelet Effect Persists >6–9 Hours Despite a Plasma Elimination Half-Life of Only 0.4–0.5 Hours — a Pharmacokinetic-Pharmacodynamic Dissociation Superior to Most TP Antagonists

In a clinical pharmacokinetic study in healthy volunteers (n = 8), Domitroban calcium (S-1452) was administered orally at doses of 10, 25, and 50 mg. The drug was rapidly absorbed (Tmax ~0.5 h) and rapidly eliminated from plasma with a half-life of only 0.4–0.5 hours, becoming undetectable by 6 hours post-dose [1]. Despite this rapid plasma clearance, the inhibitory effect on U-46619-induced platelet aggregation persisted for more than 6 hours after administration [1]. In a separate food-effect study, platelet aggregation inhibition persisted for up to 9 hours post-dose, irrespective of food intake [2]. The mechanistic basis — extremely slow dissociation of S-145 from the TP receptor (small k₋₁) — was independently established in kinetic binding studies [3].

Pharmacokinetics Pharmacodynamics Platelet Aggregation Duration of Action

Domitroban (S-1452) Attenuates Postischemic Brain Injury and Significantly Suppresses Progression of Renal Injury in Diabetic and Lupus Nephritis Models — a Multi-Organ Protection Profile Rare Among TP Antagonists

In a rat model of middle cerebral artery (MCA) occlusion, pretreatment with S-1452 significantly attenuated the increase in extracellular ascorbyl radical (AR) after reperfusion, reduced brain edema, and reduced cerebral infarct area, with a corresponding improvement in survival rate [1]. In an independent renal injury study, S-1452 treatment (n = 6) of streptozotocin-induced diabetic rats resulted in near-complete suppression of the progressive increase in urinary protein excretion observed in untreated diabetic controls: at 10 weeks post-induction, urinary protein was approximately 5-fold elevated in controls but remained at baseline levels in S-1452-treated rats (P < 0.05) [2]. In (NZB × NZW)F1 murine lupus nephritis, proteinuria developed more slowly in S-1452-treated mice than in vehicle controls [2].

Cerebroprotection Cerebral Ischemia Renoprotection Diabetic Nephropathy

Domitroban (CAS 115266-92-7) Evidence-Backed Research and Industrial Application Scenarios


Radioligand Binding and Autoradiography Studies Requiring the Highest-Affinity TP Receptor Probe

Domitroban's equilibrium binding affinity (Kd = 0.75 nM in human platelet membranes) exceeds that of SQ29,548 (8.7 nM) and ONO3708 (3.7 nM) by 4.9- to 11.6-fold [1]. Its extremely slow dissociation rate enables persistent receptor occupancy during wash steps, making it the preferred tritiated or radioiodinated ligand for TP receptor autoradiography in tissues with low receptor density, such as nasal mucosa and brain sections. Researchers should select Domitroban as the radioligand of choice when assay sensitivity is limiting.

Preclinical Models of Cerebral Ischemia-Reperfusion Injury Requiring a TP Antagonist With Documented Neuroprotective Efficacy

Among the TP antagonist class, Domitroban (S-1452) has one of the few published demonstrations of in vivo cerebroprotection in the gold-standard rat MCA occlusion model, with attenuation of free radical production during reperfusion and reduction in infarct size [2]. Investigators studying the role of thromboxane signaling in stroke pathophysiology should prioritize Domitroban over alternatives lacking published cerebral ischemia data.

Clinical or Translational Asthma Research Requiring the TP Antagonist With the Largest Documented Effect on Bronchial Hyperresponsiveness

In the only published clinical protocol that permits a cross-study comparison of TP antagonist effects on airway hyperresponsiveness, Domitroban (S-1452) produced a 1.75-fold improvement in PC₂₀-FEV₁ over placebo, compared to a 1.23-fold improvement for ramatroban (BAY u 3405) [3]. For clinical researchers designing interventional studies in asthma where the primary endpoint is BHR, Domitroban offers the strongest existing efficacy signal to support sample size calculations and effect size estimation.

Diabetic Nephropathy and Progressive Renal Disease Models Requiring Combined Antiplatelet and Antiproteinuric Activity

Domitroban demonstrated near-complete suppression of progressive proteinuria in STZ-induced diabetic rats at 10 weeks (approximately 5-fold reduction vs. untreated controls) and delayed onset of proteinuria in murine lupus nephritis [4]. This dual renoprotective and anti-thrombotic profile, documented in two distinct renal injury models, makes Domitroban a strategic tool compound for laboratories investigating the TXA₂-TP axis in chronic kidney disease progression.

Quote Request

Request a Quote for Domitroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.